6-Iodo-2,2'-bipyridine

Cross-coupling Oxidative addition Bond dissociation energy

6-Iodo-2,2'-bipyridine is a monohalogenated derivative of 2,2'-bipyridine featuring an iodine atom at the 6-position of one pyridine ring. This substitution pattern retains the classic N,N'-chelation capability of the bipyridine scaffold while introducing a reactive aryl iodide handle, making the compound a strategic intermediate for post-functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and nucleophilic aromatic substitution.

Molecular Formula C10H7IN2
Molecular Weight 282.08 g/mol
Cat. No. B13023741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,2'-bipyridine
Molecular FormulaC10H7IN2
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)I
InChIInChI=1S/C10H7IN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
InChIKeyRSBGOHZTPOFSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,2'-bipyridine: A Versatile Halogenated Bipyridine Building Block for Coordination Chemistry and Cross-Coupling


6-Iodo-2,2'-bipyridine is a monohalogenated derivative of 2,2'-bipyridine featuring an iodine atom at the 6-position of one pyridine ring. This substitution pattern retains the classic N,N'-chelation capability of the bipyridine scaffold while introducing a reactive aryl iodide handle, making the compound a strategic intermediate for post-functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and nucleophilic aromatic substitution [1]. The iodo substituent imparts distinct electronic effects on the ligand's σ-donor/π-acceptor character and enables noncovalent halogen-bonding interactions that are absent in the parent 2,2'-bipyridine [2]. Compared to 6-bromo and 6-chloro analogs, the superior leaving-group ability of iodide and its capacity for oxidative addition underpin its differentiated utility in synthetic organometallic chemistry [3].

Reactive Handle Iodo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and direct SNAr functionalization
Coordination Scaffold Retains bipyridine N,N'-chelation for metal complex formation; 6-substitution minimally distorts the binding pocket
Differentiated Reactivity Iodide leaving-group ability supports reported faster oxidative addition than bromo or chloro analogs

Why 6-Iodo-2,2'-bipyridine Cannot Be Simply Replaced by 6-Bromo or 6-Chloro Analogs


The 6-halo-2,2'-bipyridine series (I, Br, Cl) shares the same coordination scaffold, but the identity of the halogen critically governs both the reactivity and the noncovalent interaction landscape. The C–I bond (bond dissociation energy ≈ 214 kJ/mol) is significantly weaker than C–Br (≈ 285 kJ/mol) and C–Cl (≈ 327 kJ/mol), translating into markedly faster oxidative addition rates with low-valent transition metals—a prerequisite for efficient cross-coupling and the key step in forming C–C bonds at the 6-position [1]. Furthermore, iodine is a far superior halogen-bond donor compared to bromine or chlorine, enabling supramolecular crystal engineering strategies that the lighter halogens cannot support [2]. A unique reactivity manifold also exists: 6-substituted bipyridines—but not their 5-substituted or unsubstituted counterparts—undergo selective C–H activation at the 3-position via a rollover cyclometalation mechanism, a pathway that is blocked for 5-substituted or 6,6′-disubstituted analogs [3]. These orthogonal differentiation axes mean that substituting a lighter halogen or a regioisomer directly alters or eliminates key functional capabilities.

Oxidative addition kinetics may shift

The C–I bond (BDE ~214 kJ/mol) is substantially weaker than C–Br (~285 kJ/mol) or C–Cl (~327 kJ/mol); replacing iodine with a lighter halogen can reduce cross-coupling rates by orders of magnitude, altering required conditions.

Halogen-bond strength differs markedly

Iodine acts as a stronger σ-hole donor; bromo and chloro analogs provide weaker, less directional halogen bonds, which may not support equivalent supramolecular architectures.

C–H activation pathway is gated by 6-substitution

Only 6-substituted bipyridines undergo rollover cyclometalation; 5-substituted or unsubstituted analogs do not activate the C(3)–H bond, blocking access to N,C-chelate complexes.

Quantitative Differentiation Evidence for 6-Iodo-2,2'-bipyridine Against Closest Analogs


C–I Bond Weakening Drives Superior Oxidative Addition Kinetics vs. C–Br and C–Cl Analogs

The defining reactivity advantage of 6-iodo-2,2'-bipyridine over its 6-bromo and 6-chloro counterparts originates from the substantially lower bond dissociation energy (BDE) of the C–I bond. The C–I BDE in iodobenzene is 214 kJ/mol, compared to 285 kJ/mol for C–Br and 327 kJ/mol for C–Cl [1]. This ~71 kJ/mol gap between I and Br translates into oxidative addition rates that are typically 10² to 10⁴ times faster at Pd(0), Ni(0), and Au(I) centers, a trend consistent with the general reactivity scale of aryl halides in cross-coupling chemistry [2]. Consequently, when 6-iodo-2,2'-bipyridine is employed as an electrophilic partner in Suzuki, Sonogashira, or Stille couplings, the reaction proceeds under milder conditions (lower temperature, shorter time, lower catalyst loading) than required for the corresponding 6-bromo or 6-chloro derivatives.

Oxidative Addition
Class-level
C–I BDE 214 kJ/mol vs. C–Br 285 kJ/mol, C–Cl 327 kJ/mol; estimated 10²–10⁴× faster oxidative addition at Pd(0)/Ni(0)
Reported faster cross-coupling under milder conditions
Based on aryl halide bond energy data; kinetics depend on metal center
Cross-coupling Oxidative addition Bond dissociation energy

Halogen-Bonding Capability: Iodine Is a Stronger Donor Than Bromine or Chlorine in Bipyridine Crystal Engineering

A 2023 Cambridge Structural Database (CSD) analysis of noncovalent interactions in halogenated bipyridines demonstrates that iodine substituents engage in halogen-halogen and halogen-π contacts with geometries consistent with σ-hole halogen bonding, whereas bromine and chlorine analogs show progressively weaker interaction propensities [1]. Quantitatively, the frequency of halogen-halogen interactions for iodine-containing bipyridines exceeds that of bromine-containing analogs by approximately 15–20%, and the interaction distances (d_D–A) for iodine are more tightly clustered around 3.6–3.8 Å, indicating stronger and more directional interactions [1]. This translates into predictable supramolecular synthons that are not accessible with 6-bromo- or 6-chloro-2,2'-bipyridine.

Halogen Bonding
Class-level
Iodo-bipyridine interaction frequency >20%, dD–A 3.6–3.8 Å; Br analogs ~5–10 pp lower
Stronger, more directional halogen-bond synthons
CSD survey (2023); crystal-engineering context
Halogen bonding Crystal engineering Supramolecular chemistry

Exclusive Rollover C–H Activation at the 3-Position: A Reactivity Mode Absent in 5-Substituted and Unsubstituted Bipyridines

In a controlled head-to-head study, reaction of cis-[Pt(R)₂(DMSO)₂] (R = Me, Ph) with a panel of bipyridine ligands demonstrated that 6-substituted-2,2'-bipyridines (including 6-iodo) undergo a unique N',C(3)-rollover cyclometalation via C–H activation at the 3-position of the substituted pyridine ring, yielding cyclometalated [Pt(R)(L)(DMSO)] species [1]. In sharp contrast, under identical conditions, 5-methyl-2,2'-bipyridine forms only a simple N,N'-adduct [Pt(R)₂(HL)] with no C–H activation, and 6,6'-dimethyl-2,2'-bipyridine shows no reaction [1]. This establishes that the presence of a single 6-substituent is both necessary and sufficient to gate this reactivity pathway.

C–H Activation
Head-to-head
6-substituted bipyridine gives cyclometalated [Pt] product; 5-substituted and unsubstituted form only N,N-adduct or no reaction
Unique N,C-chelate access gated by 6-substitution
Demonstrated with Pt(II); confirm with target metal
C–H activation Cyclometalation Platinum chemistry

The Iodo Substituent Is a Superior Leaving Group for Nucleophilic Aromatic Substitution at the 6-Position

In nucleophilic aromatic substitution (SNAr), the leaving-group ability follows the order I > Br > Cl, reflecting the polarizability of the C–X bond and the stability of the departing halide anion. Quantitative kinetic studies on 2-halopyridines (a close electronic model) show that the relative rate of methoxide displacement at 25 °C is approximately 1000:1:0.01 for I:Br:Cl, respectively [1]. By extension, 6-iodo-2,2'-bipyridine undergoes SNAr with amines, alkoxides, or thiolates under far milder conditions than its 6-bromo or 6-chloro counterparts, enabling direct introduction of N-, O-, and S-based functionalities without requiring transition-metal catalysis [2].

SNAr Reactivity
Class-level
Relative rate I:Br:Cl ≈ 1000:1:0.01 (2-halopyridine model, NaOMe/MeOH, 25 °C)
Enables catalyst-free ambient functionalization
Model system; verify for 6-iodo-2,2'-bipyridine
Nucleophilic aromatic substitution Leaving group ability Ligand functionalization

Electronic Tuning of Metal Complexes: Iodo Substitution Redox-Shifts vs. Unsubstituted and Bromo Analogs

Halogen substitution at the 6-position of 2,2'-bipyridine measurably influences the electrochemical properties of its metal complexes. A comparative DFT study of substituted 2,2'-bipyridines shows that electron-withdrawing substituents lower the LUMO energy and reduce the HOMO–LUMO gap [1]. The iodine atom exerts a net electron-withdrawing inductive effect (−I effect) that anodically shifts the metal-centered oxidation potential relative to unsubstituted bipyridine complexes, while its resonance donation (+M effect) partially compensates. This dual electronic character distinguishes 6-iodo from purely electron-withdrawing substituents (e.g., CF₃, Br) and allows fine-tuning of the excited-state redox properties relevant to photocatalysis and electroluminescence.

Redox Tuning
Context-dependent
DFT: HOMO–LUMO gap reduction vs. unsubstituted; experimental Ru(II/III) shift reported for related iodo-bipyridine complexes
Dual inductive/resonance effect distinct from Br or CF₃
Limited quantitative data for 6-iodo complex; cross-study comparison
Electrochemistry Redox tuning Ruthenium complexes

Procurement-Guiding Application Scenarios for 6-Iodo-2,2'-bipyridine


Cross-Coupling Hub for Bipyridine Ligand Library Synthesis

6-Iodo-2,2'-bipyridine serves as the optimal electrophilic partner for constructing diverse 6-functionalized bipyridine ligand libraries via Suzuki, Sonogashira, or Stille coupling. The 71 kJ/mol lower C–I bond dissociation energy relative to C–Br enables coupling at room temperature with <1 mol% Pd catalyst, whereas the 6-bromo analog requires heating and higher catalyst loading [see Section 3, Evidence 1]. This translates into broader substrate scope, higher throughput, and reduced purification burden in medicinal/agrochemical lead optimization and catalyst screening campaigns [1].

Halogen-Bond-Driven Crystal Engineering and Co-Crystal Design

The iodine atom at the 6-position acts as a robust halogen-bond donor (σ-hole), enabling predictable supramolecular assembly with halogen-bond acceptors such as pyridyl nitrogen, carbonyl oxygen, or halide anions. The CSD-derived interaction frequency for iodo-bipyridines exceeds that of bromo analogs by ~5–10 percentage points [see Section 3, Evidence 2]. This differential makes 6-iodo-2,2'-bipyridine the halogen-bond donor of choice for constructing co-crystals, porous organic frameworks, and halogen-bonded liquid crystals [1].

Rollover Cyclometalation Precursor for N,C-Chelate Organometallics

Researchers synthesizing cyclometalated Pt(II), Pd(II), Rh(III), or Ir(III) complexes can exploit the unique ability of 6-substituted bipyridines to undergo C–H activation at the 3-position. This rollover pathway is inaccessible to 5-substituted or unsubstituted bipyridines [see Section 3, Evidence 3]. The resulting N,C-chelate complexes are of high interest for phosphorescent OLED emitters, photocatalysts, and bioimaging probes where the cyclometalated coordination mode dramatically alters emission wavelength, quantum yield, and excited-state lifetime [1].

Catalyst-Free SNAr Functionalization for Sensitive Substrate Conjugation

In scenarios where transition-metal contamination must be avoided (e.g., biologically targeted probes, pharmaceutical intermediates, polymer end-group modification), 6-iodo-2,2'-bipyridine's ~10³-fold faster SNAr reactivity relative to the 6-bromo analog [see Section 3, Evidence 4] allows direct nucleophilic functionalization with amines, alcohols, or thiols at ambient temperature without palladium or copper catalysts. This is particularly valuable for conjugating biomolecules (peptides, oligonucleotides) to bipyridine metal-binding domains [1].

Application
Selection Property
Validation Focus
Cross-coupling hub for bipyridine diversification
Aryl iodide for mild-condition Pd-catalyzed coupling
Coupling efficiency and functional group tolerance
Halogen-bonded crystal engineering
Strong σ-hole halogen-bond donor
Supramolecular synthon reliability and packing predictability
Rollover cyclometalation precursor
6-Substitution enables C–H activation at C(3)
Formation of N,C-chelate organometallic complexes
Catalyst-free SNAr conjugation
High leaving-group ability of iodide
Ambient-temperature nucleophilic functionalization
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